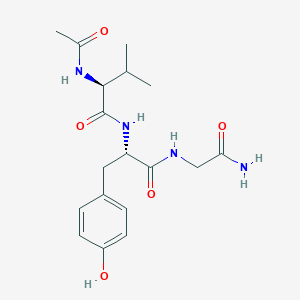

N-Acetyl-L-valyl-L-tyrosylglycinamide

Beschreibung

N-Acetyl-L-valyl-L-tyrosylglycinamide is a synthetic tripeptide derivative composed of three amino acids: L-valine, L-tyrosine, and glycine, with an acetyl group modifying the N-terminal valine. Acetylated peptides are often engineered to enhance metabolic stability, bioavailability, or receptor specificity compared to their non-acetylated counterparts .

Eigenschaften

CAS-Nummer |

52134-70-0 |

|---|---|

Molekularformel |

C18H26N4O5 |

Molekulargewicht |

378.4 g/mol |

IUPAC-Name |

(2S)-2-acetamido-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C18H26N4O5/c1-10(2)16(21-11(3)23)18(27)22-14(17(26)20-9-15(19)25)8-12-4-6-13(24)7-5-12/h4-7,10,14,16,24H,8-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,23)(H,22,27)/t14-,16-/m0/s1 |

InChI-Schlüssel |

XZUYAXCDMKLEBX-HOCLYGCPSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine and valine) are added sequentially through a series of coupling and deprotection steps. The acetylation of the valine residue is performed using acetic anhydride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-L-valyl-L-tyrosylglycinamide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research and development.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.

Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Dityrosine and other oxidized derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with modified acetyl groups.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-valyl-L-tyrosylglycinamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

Medicine: Explored for its potential therapeutic effects, including its ability to modulate immune responses and its use as a drug delivery vehicle.

Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of N-Acetyl-L-valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group enhances its stability and facilitates its binding to target proteins. The peptide can modulate various signaling pathways by acting as an agonist or antagonist, depending on the context. For example, it may influence the activity of kinases and phosphatases, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table compares N-Acetyl-L-valyl-L-tyrosylglycinamide with four structurally or functionally related compounds:

Key Observations:

- Molecular Complexity : N-Acetyl-L-valyl-L-tyrosylglycinamide is a smaller tripeptide compared to multi-residue peptides like Rusalatide Acetate or N2-Acetyl-L-lysyl-L-tyrosyl-L-valyl..., which have higher molecular weights and more complex pharmacokinetic profiles .

- Functional Groups : The acetyl group in N-Acetyl-L-tyrosine enhances its stability, a feature likely shared with the target compound .

Pharmacological and Toxicological Profiles

- N-Acetyl-L-tyrosine: Associated with treating aromatic L-amino acid decarboxylase deficiency, highlighting the role of acetylation in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.